molecular formula C9H13NO2 B8766213 ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate

ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B8766213
M. Wt: 167.20 g/mol
InChI Key: RTMZQYLWXSTXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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properties

Product Name

ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 1,4-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-7(2)6-10(8)3/h5-6H,4H2,1-3H3

InChI Key

RTMZQYLWXSTXBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-pyrrolecarboxylic acid ethyl ester (100 mg, 0.653 mmol) in THF (2.5 mL), was added NaH (31.3 mg, 0.783 mmol). The mixture was stirred for 10 min and then MeI (0.061 mL, 0.979 mmol) was added dropwise. The resulting mixture was stirred overnight. The reaction was quenched with sat. NH4Cl. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried (Na2SO4) and concentrated in vacuo. The residue was purified by preparative TLC (1000 μm, hexanes/EtOAc (9:1)) to give ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate. 1H NMR (500 MHz, CDCl3): δ 6.77 (s, 1H); 6.58 (s, 1H); 4.28 (q, J=7.1 Hz, 2H); 3.88 (s, 3H); 2.08 (s, 3H); 1.35 (t, J=7.1 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
31.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.061 mL
Type
reactant
Reaction Step Two

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